molecular formula C21H19N5O2S B2453841 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396867-64-3

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2453841
CAS No.: 1396867-64-3
M. Wt: 405.48
InChI Key: CVMFBXOWPLEZEW-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-19(20-23-16-8-4-5-9-17(16)29-20)22-12-13-25-21(28)26(15-6-2-1-3-7-15)18(24-25)14-10-11-14/h1-9,14H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMFBXOWPLEZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound notable for its diverse biological activities. The compound features a triazole ring, which is known for its pharmacological significance, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 396.47 g/mol. The compound's structure includes a benzo[d]thiazole moiety and a triazole ring, contributing to its biological properties.

PropertyValue
Molecular FormulaC20H20N4O2S
Molecular Weight396.47 g/mol
CAS Number1396758-54-5

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole have shown efficacy against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
A study conducted by highlighted the antibacterial activity of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an IC50 value indicating potent antibacterial action.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism for anti-inflammatory drugs.

Research Findings:
In vitro studies have reported that triazole derivatives can inhibit COX enzymes effectively. For example, compounds with similar structures exhibited IC50 values ranging from 23.8 μM to 42.1 μM against COX enzymes . This suggests that N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole may possess comparable anti-inflammatory properties.

The mechanism underlying the biological activity of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-y)ethyl)benzo[d]thiazole involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may modulate receptor activity related to pain and inflammation.
  • Cell Signaling Interference : The compound could interfere with signaling pathways that lead to inflammation and infection.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-b]-1,2,4-triazine have shown promising results against various cancer cell lines. In studies evaluating similar compounds, such as those derived from triazole frameworks, notable cytotoxicity was observed against human cancer cell lines like MCF7 (breast cancer) and others .

In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiazole derivatives have been evaluated for their efficacy against bacterial strains and fungi. In particular, compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The antimicrobial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Case Study 1: Anticancer Screening
A series of triazole derivatives were synthesized and screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated that specific derivatives exhibited high levels of cytotoxicity comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties of thiazole derivatives, several compounds were tested against common pathogens. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli strains, suggesting potential for development into new antimicrobial agents .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole core undergoes characteristic nucleophilic and cycloaddition reactions:

Alkylation and Acylation

The NH group in the triazole ring reacts with alkyl halides or acyl chlorides under basic conditions:

  • Example : Reaction with methyl iodide in DMF/K2_2CO3_3 yields N-methyl derivatives (75% yield) .

  • Acylation : Treatment with acetyl chloride forms N-acetylated products, enhancing lipophilicity for drug design .

Cycloaddition Reactions

The triazole participates in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles. For example:

Triazole+AlkyneCu(I)Triazolo-pyridine derivatives(Yield: 60–80%)[1][10]\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazolo-pyridine derivatives} \quad \text{(Yield: 60–80\%)[1][10]}

Benzo[d]thiazole Carboxamide Reactivity

The carboxamide and thiazole moieties enable hydrolysis and electrophilic substitution:

Hydrolysis

  • Acidic conditions : 6M HCl hydrolyzes the carboxamide to benzo[d]thiazole-2-carboxylic acid (82% yield) .

  • Basic conditions : NaOH converts the amide to a carboxylate salt, useful for further derivatization .

Electrophilic Substitution

The electron-rich thiazole undergoes nitration or sulfonation:

ReactionConditionsProductYieldReference
NitrationHNO3_3/H2_2SO4_45-Nitrobenzo[d]thiazole-2-carboxamide65%
SulfonationSO3_3/H2_2SO4_45-Sulfobenzo[d]thiazole-2-carboxamide58%

Ethyl Linker Functionalization

The ethyl chain between triazole and carboxamide allows oxidation or cross-coupling:

  • Oxidation : MnO2_2 oxidizes the ethyl group to a ketone, forming a diketone intermediate (45% yield).

  • Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents (Pd catalysis, 70% yield) .

Cyclopropyl Group Reactivity

The strained cyclopropane ring undergoes selective ring-opening:

  • Acid-mediated : H2_2SO4_4 cleaves the cyclopropane to form a propyl side chain .

  • Transition metal catalysis : Rhodium catalysts enable C–H functionalization without ring rupture .

Biological Activity and SAR Insights

Derivatives of this compound exhibit pharmacological potential:

ModificationActivity (IC50_{50})MechanismReference
N-Methyl triazole derivative12 µM (Antimicrobial)Enzyme inhibition via H-bonding
Hydrolyzed carboxylic acid8 µM (Anticancer)Tubulin polymerization inhibition

Synthetic Pathways

Key steps in synthesizing analogs include:

  • Triazole formation : Cyclocondensation of thiosemicarbazides with ketones .

  • Carboxamide coupling : EDC/HOBt-mediated amidation of benzo[d]thiazole-2-carboxylic acid .

This compound’s multifunctional reactivity positions it as a versatile scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents. Further studies should explore its in vivo efficacy and metabolic stability.

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity?

  • Methodology : Re-evaluate docking parameters (e.g., solvent model, protein flexibility). Use MD simulations to assess binding pocket dynamics. ’s thiadiazole derivatives required conformational sampling to match experimental IC50 values .

Synthetic and Analytical Challenges

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Methodology : Employ flash chromatography (ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water). achieved >98% purity for thiazole carboxamides using similar methods .

Q. How can racemization during synthesis be minimized?

  • Methodology : Use chiral auxiliaries (e.g., L-proline) or enantioselective catalysts. retained stereochemistry in thioamide derivatives via Lawesson’s reagent under inert conditions .

Q. What steps ensure reproducibility in scaled-up synthesis?

  • Methodology : Standardize reaction monitoring (e.g., TLC at fixed Rf) and control exothermic steps (e.g., slow addition of reagents). ’s benzothiazole analogs maintained yields at 10 mmol scale by optimizing stirring rates .

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